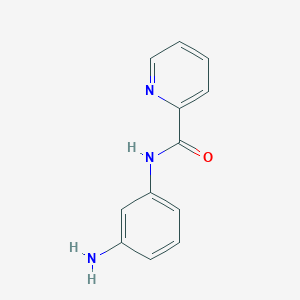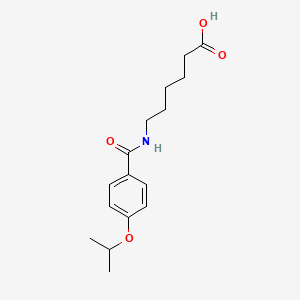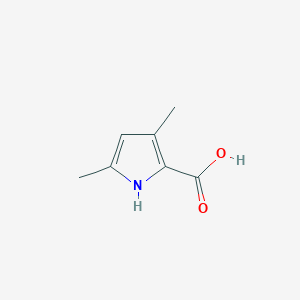
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 4513-93-3 . It has a molecular weight of 139.15 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dimethyl-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
- Pyrrole derivatives have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole is an experimental drug for the treatment of various types of cancer. It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
- The structure-activity analysis revealed that among the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds bearing o- or p- nitrophenyl substitution and with a p- hydroxyaromatic ring were observed as the most active compounds against A. fumigatus .
- Pyrrole derivatives have applications in material science . However, the specific applications of “3,5-dimethyl-1H-pyrrole-2-carboxylic acid” in this field are not mentioned in the sources I found.
Medicinal Chemistry
Material Science
Catalysis
- Pyrrole derivatives, including “3,5-dimethyl-1H-pyrrole-2-carboxylic acid”, are used in the synthesis of various pharmaceutical compounds . For example, 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole is an experimental drug for the treatment of various types of cancer .
- “3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be used as a raw material or intermediate in organic synthesis . It can be used in the production of other complex organic compounds .
Pharmaceuticals
Organic Synthesis
Agrochemicals
- “3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be used as a raw material or intermediate in chemical synthesis . For example, it can be used in the production of 1-cyanoacetyl-3,5-dimethylpyrazole .
- Pyrrole derivatives, including “3,5-dimethyl-1H-pyrrole-2-carboxylic acid”, are used in the production of dyes . However, the specific applications of “3,5-dimethyl-1H-pyrrole-2-carboxylic acid” in this field are not detailed in the sources I found.
- The thermochemical properties of “3,5-dimethyl-1H-pyrrole-2-carboxylic acid” and its derivatives can be studied for various applications . For example, the enthalpy of combustion and formation of these compounds can be determined .
- Pyrrolopyrazine derivatives, which can be synthesized from “3,5-dimethyl-1H-pyrrole-2-carboxylic acid”, have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds can be an attractive scaffold for drug discovery research .
Chemical Synthesis
Dyestuff Production
Thermochemistry
Drug Discovery Research
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVQRPSTODODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380105 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
4513-93-3 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


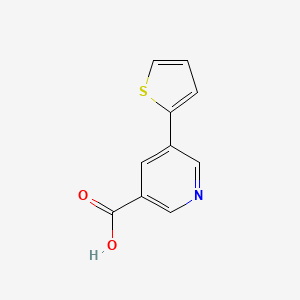
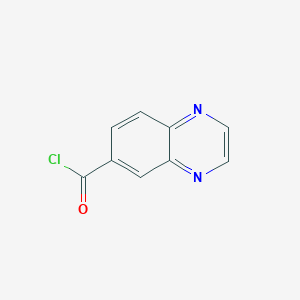
![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)
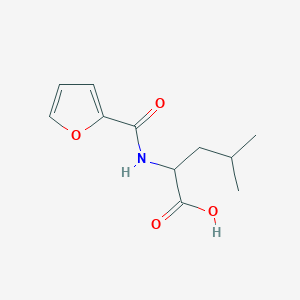
![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)
